7-chloro-1H-indol-3-amine
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Overview
Description
7-Chloro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs Indoles are known for their biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indol-3-amine typically involves the chlorination of indole derivatives followed by amination. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation using N-chlorosuccinimide (NCS) or bromination using N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced amine derivatives .
Scientific Research Applications
7-Chloro-1H-indol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For instance, its derivatives have been shown to inhibit certain kinases, leading to antiproliferative effects in cancer cells . The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
7-Bromo-1H-indol-3-amine: Similar structure with a bromine atom instead of chlorine.
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3rd position.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group at the 2nd position.
Uniqueness: 7-Chloro-1H-indol-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
7-chloro-1H-indol-3-amine |
InChI |
InChI=1S/C8H7ClN2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H,10H2 |
InChI Key |
PNOPGPGEJQTQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2N |
Origin of Product |
United States |
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